molecular formula C6H8O3 B042197 Ethyl trans-4-oxo-2-butenoate CAS No. 2960-66-9

Ethyl trans-4-oxo-2-butenoate

Cat. No. B042197
CAS RN: 2960-66-9
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-ONEGZZNKSA-N
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Description

Synthesis Analysis

Ethyl trans-4-oxo-2-butenoate can be synthesized through different methodologies, including esterification and bromination reactions. One approach involves the reaction of 2-butenoic acid with ethanol in the presence of sulfuric acid, benzene, and tetramethyl ammonium chloride, achieving an 84% yield under optimized conditions (Chen Zhi-yun, 2007).

Molecular Structure Analysis

The molecular structure of ethyl trans-4-oxo-2-butenoate has been characterized using various analytical techniques, including IR spectroscopy, elementary analysis, and NMR spectroscopy. These techniques help confirm the molecular geometry, functional groups, and stereochemistry of the compound.

Chemical Reactions and Properties

Ethyl trans-4-oxo-2-butenoate participates in diverse chemical reactions, showcasing its chemical properties. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to highly functionalized tetrahydropyridines in excellent yields and complete regioselectivity (Xue-Feng Zhu et al., 2003). Additionally, it undergoes regio- and stereo-specific preparation from ethyl 4,4,4-trifluoro-2-butynote, demonstrating its versatility in palladium-catalyzed reactions (F. Qing & Yanmei Zhang, 1997).

Scientific Research Applications

Synthesis of Pharmaceutically Active Molecules

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Ethyl trans-4-oxo-2-butenoate is used as an intermediate in the synthesis of pharmaceutically active molecules . This means it’s a substance produced during the middle of the synthesis process, which undergoes further reactions to produce the final product.

Asymmetric Catalytic Alkynylation of Acetaldehyde

  • Scientific Field : Organic Chemistry
  • Summary of Application : Ethyl trans-4-oxo-2-butenoate is used in the asymmetric catalytic alkynylation of acetaldehyde . This reaction produces synthons (reactive intermediates) that have broad applications, such as (+)-Tetrahydropyrenophorol .
  • Results or Outcomes : The outcome of this application is the production of attractive synthons with broad applications, such as (+)-Tetrahydropyrenophorol . The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction conditions and the products being synthesized.

Safety And Hazards

Ethyl trans-4-oxo-2-butenoate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible, toxic if swallowed, and may cause an allergic skin reaction, severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

Ethyl trans-4-oxo-2-butenoate is an intermediate used to synthesize pharmaceutically active molecules . It is also used in the asymmetric catalytic alkynylation of acetaldehyde, producing attractive synthons with broad applications . These applications suggest potential future directions in pharmaceutical synthesis.

properties

IUPAC Name

ethyl (E)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAEBKMHIPSAC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309387
Record name Ethyl (2E)-4-oxo-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-4-oxo-2-butenoate

CAS RN

2960-66-9
Record name Ethyl (2E)-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2960-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-4-oxo-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxobutenoic acid, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
TJ Harmand, CE Murar, H Takano, JW Bode - Organic Syntheses, 2018 - orgsyn.org
… Ethyl trans-4-oxo-2-butenoate was obtained from ABCR-… Ethyl trans-4-oxo-2-butenoate (20 mL) is directly loaded on the … Purification by distillation: Ethyl trans-4-oxo-2-butenoate is …
Number of citations: 1 www.orgsyn.org
CE Murar, TJ Harmand, JW Bode - Bioorganic & medicinal chemistry, 2017 - Elsevier
… Substituted 5-hydroxyisoxazolidine 11 was readily prepared from N-Boc-protected hydroxylamine and ethyl trans-4-oxo-2-butenoate catalyzed by TMS protected diphenylprolinol in a 3:…
Number of citations: 9 www.sciencedirect.com
D Baumann, K Bennis, I Ripoche, V Thery, Y Troin - 2008 - Wiley Online Library
… The piperidine ring was formed by an intramolecular Mannich-type reaction between ethyl trans-4-oxo-2-butenoate and the two β-amino ketones (–)-1-(2-methyl-1,3-dioxan-2-yl)propan-…
J Chin, SH Kwon, H Kim, P Chin… - European Journal of …, 2014 - Wiley Online Library
… In summary, we have shown that ethyl trans-4-oxo-2-butenoate can be used for making a variety of γ,δ-diamino esters by the diaza-Cope rearrangement reaction followed by hydrolysis …
J Jiang, X Chen, J Feng, Q Wu, D Zhu - Journal of Molecular Catalysis B …, 2014 - Elsevier
… this enzyme showed considerable activity toward α,β-unsaturated aldehydes such as 2,6-dimethyl-5-heptenal (A19), trans-3-(3-pyridyl) acrolein (A23) and ethyl trans-4-oxo-2-butenoate …
Number of citations: 35 www.sciencedirect.com
M He, JR Struble, JW Bode - Journal of the American Chemical …, 2006 - ACS Publications
… To increase the electrophilicity of the enal, we selected inexpensive, commercially available ethyl trans-4-oxo-2-butenoate 13 1 as a substrate for NHC-promoted reactions with N-…
Number of citations: 586 pubs.acs.org
X Gao, J Ren, Q Wu, D Zhu - Enzyme and microbial technology, 2012 - Elsevier
Carbon–carbon double bond of α,β-unsaturated carbonyl compounds can be reduced by enoate reductase (ER), which is an important reaction in fine chemical synthesis. A putative …
Number of citations: 39 www.sciencedirect.com
RS Menon, AT Biju, V Nair - Chemical Society Reviews, 2015 - pubs.rsc.org
… Rovis demonstrated that strongly electrophilic and commercially available ethyl trans-4-oxo-2-butenoate 55 and unactivated α,β-unsaturated imines 56 can be annulated in a highly …
Number of citations: 473 pubs.rsc.org
RC Clark, SS Pfeiffer, DL Boger - Journal of the American …, 2006 - ACS Publications
… Thus, dienes 20−25a were prepared by direct condensation of ethyl trans-4-oxo-2-butenoate with the corresponding sulfonamide (0.6 equiv of TiCl 4 , 2.3 equiv of Et 3 N, CH 2 Cl 2 , −…
Number of citations: 92 pubs.acs.org
J Zhou - 2007 - search.proquest.com
Deuterium-labeling experiments were designed to provide insight into the hydrogen atom transfer involved in the solid-state reaction of metal (E)-2-butenoates. The preparation of …
Number of citations: 2 search.proquest.com

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